Ethyl ((4-aminophenyl)sulfonyl)glycinate
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Overview
Description
Ethyl 2-(4-aminobenzenesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl ester group, an amino group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminobenzenesulfonamido)acetate typically involves the reaction of ethyl chloroacetate with 4-aminobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminobenzenesulfonamide attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-aminobenzenesulfonamido)acetate can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminobenzenesulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.
Substitution: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinamides or sulfenamides.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-aminobenzenesulfonamido)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminobenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Ethyl 2-(4-aminobenzenesulfonamido)acetate can be compared with other sulfonamide derivatives such as:
Methyl 2-(4-aminobenzenesulfonamido)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(3-aminobenzenesulfonamido)acetate: Similar structure but with the amino group in the meta position instead of the para position.
Sulfanilamide: A simpler sulfonamide with no ester group.
The uniqueness of ethyl 2-(4-aminobenzenesulfonamido)acetate lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H14N2O4S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
ethyl 2-[(4-aminophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C10H14N2O4S/c1-2-16-10(13)7-12-17(14,15)9-5-3-8(11)4-6-9/h3-6,12H,2,7,11H2,1H3 |
InChI Key |
SMCOULHRCJOGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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